3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with fluorophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups can interact with enzymes or receptors, modulating their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential medicinal applications.
3-(4-Hydroxyphenyl)propanoic acid: A simpler compound with similar functional groups but lacking the pyrrole ring.
Uniqueness
3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its fluorophenyl and hydroxyphenyl groups attached to a pyrrole ring. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C19H16FNO3 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H16FNO3/c20-14-6-4-13(5-7-14)18-10-8-15(9-11-19(23)24)21(18)16-2-1-3-17(22)12-16/h1-8,10,12,22H,9,11H2,(H,23,24) |
InChI Key |
WSPPGUWZZQSSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O |
Origin of Product |
United States |
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